Cas no 1700-91-0 (6-Bromo-2-(trifluoromethyl)quinolin-4-amine)
1700-91-0 structure
Product Name:6-Bromo-2-(trifluoromethyl)quinolin-4-amine
Numero CAS:1700-91-0
MF:C10H6BrF3N2
MW:291.067251682281
CID:1081952
PubChem ID:24973805
Update Time:2025-04-20
6-Bromo-2-(trifluoromethyl)quinolin-4-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Bromo-2-(trifluoromethyl)quinolin-4-amine
- 4-quinolinamine, 6-bromo-2-(trifluoromethyl)-
- LogP
- DB-369049
- DTXSID00648183
- SB69668
- 6-bromo-2-(trifluoromethyl)-4-quinolinylamine
- JGIPJERESKYPHO-UHFFFAOYSA-N
- 1700-91-0
- AKOS011477664
- [6-bromo-2-(trifluoromethyl)-quinolin-4-yl]-amine
-
- Inchi: 1S/C10H6BrF3N2/c11-5-1-2-8-6(3-5)7(15)4-9(16-8)10(12,13)14/h1-4H,(H2,15,16)
- Chiave InChI: JGIPJERESKYPHO-UHFFFAOYSA-N
- Sorrisi: BrC1C=CC2C(C=1)=C(C=C(C(F)(F)F)N=2)N
Proprietà calcolate
- Massa esatta: 289.96668
- Massa monoisotopica: 289.96665g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 259
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 38.9Ų
Proprietà sperimentali
- Densità: 1.724
- Punto di ebollizione: 363.4°C at 760 mmHg
- Punto di infiammabilità: 173.6°C
- Indice di rifrazione: 1.617
- PSA: 38.91
6-Bromo-2-(trifluoromethyl)quinolin-4-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189003884-1g |
6-Bromo-2-(trifluoromethyl)quinolin-4-amine |
1700-91-0 | 95% | 1g |
$563.41 | 2022-04-02 | |
| Chemenu | CM144562-1g |
6-bromo-2-(trifluoromethyl)quinolin-4-amine |
1700-91-0 | 95% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM144562-1g |
6-bromo-2-(trifluoromethyl)quinolin-4-amine |
1700-91-0 | 95% | 1g |
$531 | 2023-02-17 |
6-Bromo-2-(trifluoromethyl)quinolin-4-amine Letteratura correlata
-
Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
1700-91-0 (6-Bromo-2-(trifluoromethyl)quinolin-4-amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti